Methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that combines a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of furan derivatives with pyrrole derivatives. One common method includes the use of a furan aldehyde and a pyrrole ester in the presence of a base catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the furan or pyrrole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrrole moiety.
Pyrrole-3-carboxylic acid: Contains the pyrrole ring but not the furan ring.
Methylfuran: Similar furan structure but without the pyrrole component.
Uniqueness
Methyl4-(furan-2-yl)-1H-pyrrole-3-carboxylate is unique due to its combined furan and pyrrole rings, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 4-(furan-2-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-6-11-5-7(8)9-3-2-4-14-9/h2-6,11H,1H3 |
InChI Key |
FHCXHKMIDWIOOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC=CO2 |
Origin of Product |
United States |
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